molecular formula C13H10N2O B12012482 3-phenylimidazo[1,2-a]pyridin-2(3H)-one

3-phenylimidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B12012482
M. Wt: 210.23 g/mol
InChI Key: GOSNEJZQDVQWTH-UHFFFAOYSA-N
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Description

3-phenylimidazo[1,2-a]pyridin-2(3H)-one: 3-phenyl-2(3H)-imidazo[1,2-a]pyridin-2-one , is an intriguing heterocyclic compound. Its chemical structure features an imidazo[1,2-a]pyridine core with a phenyl group attached. This compound has garnered attention due to its unique properties and diverse applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 3-phenylimidazo[1,2-a]pyridin-2(3H)-one One common approach involves cyclization reactions starting from appropriate precursors

    Cyclization of 2-Aminopyridine Derivatives:

Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.

Chemical Reactions Analysis

Reactivity:: 3-phenylimidazo[1,2-a]pyridin-2(3H)-one participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes yield reduced derivatives.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:: The specific products depend on the reaction conditions and substituents. Common products include derivatives with altered phenyl groups or additional functional groups.

Scientific Research Applications

3-phenylimidazo[1,2-a]pyridin-2(3H)-one finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Materials Science: Its optical properties make it useful in materials like organic light-emitting diodes (OLEDs).

    Biological Studies: Researchers explore its interactions with biological targets.

Mechanism of Action

The exact mechanism by which 3-phenylimidazo[1,2-a]pyridin-2(3H)-one exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While 3-phenylimidazo[1,2-a]pyridin-2(3H)-one is unique, it shares similarities with other imidazo[1,2-a]pyridine derivatives. Notable compounds include:

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-phenyl-3H-imidazo[1,2-a]pyridin-2-one

InChI

InChI=1S/C13H10N2O/c16-13-12(10-6-2-1-3-7-10)15-9-5-4-8-11(15)14-13/h1-9,12H

InChI Key

GOSNEJZQDVQWTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N=C3N2C=CC=C3

Origin of Product

United States

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